Mivazerol

Catalog No.
S535562
CAS No.
125472-02-8
M.F
C11H11N3O2
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mivazerol

CAS Number

125472-02-8

Product Name

Mivazerol

IUPAC Name

2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14)

InChI Key

RLHGFJMGWQXPBW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2

solubility

Soluble in DMSO

Synonyms

3-((1H-imidazol-4-yl)methyl)-2-hydroxybenzamide hydrochloride, alpha-imidazol-4-yl-2,3-cresotamide, mivazerol, ucb 22073

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2

The exact mass of the compound Mivazerol is 217.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Perioperative Cardiac Complications

Field: Anesthesiology: Mivazerol, an alpha2-agonist, has been studied for its effects on perioperative cardiac complications, particularly in patients with coronary heart disease (CHD) undergoing non-cardiac surgery .

Method of Application: In a double-blind randomized placebo-controlled trial conducted in 61 European centers over a 2.5-year period, Mivazerol or placebo were given intravenously from the induction of anesthesia for up to 72 hours .

Results: A preplanned subgroup analysis of 904 patients with known chd undergoing vascular surgery showed that there were fewer primary endpoints and fewer cardiac deaths in those receiving mivazerol .

Application in Hypothermia

Field: Pharmacology: Mivazerol has been studied for its effects on hypothermic responses induced by bacterial lipopolysaccharide (LPS) in rats .

Method of Application: In this study, the effect of infusion of the selective α2-agonist, Mivazerol, on hypothermic responses induced by bacterial lipopolysaccharide (LPS) was investigated .

Results: Clinically effective doses of Mivazerol had no effect on body temperature alone. Mivazerol significantly inhibited the typical thermoregulatory response to bacterial lps in a dose-dependent manner .

Application in Bradycardia

Field: Cardiovascular Medicine: Mivazerol has been studied for its effects on bradycardia, particularly during mild hypothermia in the Pentobarbital-Anesthetized Rat .

Method of Application: The study was conducted on rats, and the effect of Mivazerol on bradycardia was investigated .

Results: Mivazerol dose-dependently produced a decrease in heart rate in normothermic rats, which became more pronounced in mildly hypothermic rats .

Application in Hypertension

Field: Cardiovascular Medicine: Mivazerol has been studied for its effects on hypertension, particularly in patients with coronary heart disease (CHD) undergoing non-cardiac surgery .

Method of Application: In a clinical trial, Mivazerol was administered intravenously as a bolus of 4 μg/kg and then at 1.5 μg · kg −1 · h −1 .

Results: The use of Mivazerol decreased tachycardia, hypertension, and myocardial ischemia after surgery .

Mivazerol is a compound classified as an alpha-2 adrenergic receptor agonist, with the molecular formula C11H11N3O2C_{11}H_{11}N_{3}O_{2} and a molar mass of approximately 217.22 g/mol. Its IUPAC name is 2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide. Mivazerol specifically interacts with alpha-2 adrenergic receptors, which are G protein-coupled receptors involved in various physiological responses, including inhibition of neurotransmitter release and modulation of blood pressure . The compound's structure includes a hydroxyl group, an imidazole moiety, and a benzamide group, contributing to its biological activity.

Mivazerol's mechanism of action revolves around its interaction with alpha-2 adrenergic receptors. These receptors are present on various cell types, including those in the nervous system and blood vessels. By stimulating these receptors, Mivazerol is thought to reduce the release of norepinephrine, a neurotransmitter involved in the stress response, leading to blunted heart rate and blood pressure increases during surgery [].

Clinical trials haven't revealed significant safety concerns with Mivazerol at studied doses []. However, more extensive research is needed to fully understand its potential side effects and interactions with other medications.

Primarily through its interaction with alpha-2 adrenergic receptors. When Mivazerol binds to these receptors, it induces conformational changes that activate intracellular signaling pathways via G proteins. This interaction leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic adenosine monophosphate levels and subsequent physiological effects such as reduced neurotransmitter release and modulation of vascular tone .

Mivazerol exhibits significant biological activity as an alpha-2 adrenergic agonist. Research indicates that it can inhibit potassium chloride-stimulated neurotransmitter release in nervous tissue preparations, suggesting potential applications in neuroprotection and anti-ischemic therapies . Additionally, Mivazerol has been shown to attenuate cardiovascular responses during surgical stress by blunting increases in blood pressure and heart rate through its action on central nervous system receptors . Its specificity for alpha-2 adrenergic receptors makes it a candidate for further exploration in clinical settings.

The synthesis of Mivazerol can be approached through various chemical methodologies. One common synthetic route involves the condensation of 2-hydroxybenzamide with imidazole derivatives, followed by selective functionalization to introduce the necessary substituents. Advanced synthetic strategies may utilize techniques such as one-step synthesis or retrosynthesis analysis, which streamline the process by predicting feasible routes based on existing

Mivazerol has potential applications in several fields:

  • Pharmacology: As an alpha-2 adrenergic agonist, it is studied for its effects on blood pressure regulation and neurotransmitter release.
  • Anesthesia: Mivazerol may be useful in managing cardiovascular responses during anesthesia, particularly in minimizing tachycardia during recovery from halothane anesthesia .
  • Neuroscience: Its ability to modulate neurotransmitter release positions it as a candidate for research into neuroprotective agents against ischemic injury .

Studies on Mivazerol's interactions reveal its high specificity for alpha-2 adrenergic receptors. In vitro experiments have demonstrated that Mivazerol effectively displaces radiolabeled alpha-2 antagonists from receptor binding sites, indicating its strong agonistic properties . Further research is required to elucidate the full spectrum of its pharmacodynamics and potential drug interactions.

Mivazerol shares structural and functional similarities with several other compounds that act on alpha-adrenergic receptors. Here are some notable examples:

Compound NameStructure FeaturesKey Differences
ClonidineImidazoline derivativeMore established use in hypertension management
DexmedetomidineSelective alpha-2 agonistPrimarily used for sedation in intensive care
ApraclonidineAlpha-2 agonist with phenolic groupUsed in ophthalmology to lower intraocular pressure

Mivazerol is unique due to its specific binding affinity and selectivity towards alpha-2 adrenergic receptors compared to these other compounds, which may exhibit broader receptor activity or different pharmacological profiles .

Mivazerol represents a structurally unique benzylimidazole derivative that has been synthesized through multiple synthetic approaches developed primarily by pharmaceutical researchers. The compound was originally designed and synthesized by UCB Pharmaceuticals as described in European Patent EP 341231 and United States Patent 4923865 [1] [2]. The synthetic methodologies employed for mivazerol preparation demonstrate the versatility of modern organic synthetic chemistry in constructing complex heterocyclic systems.

The primary synthetic route involves the construction of the benzamide core structure followed by introduction of the imidazole-containing side chain. The most frequently employed approach utilizes salicylic acid derivatives as starting materials, which undergo functional group transformations to introduce the required hydroxyl and amide functionalities [3] [1]. This method typically achieves yields in the range of 45-65% depending on reaction conditions and purification procedures.

An alternative synthetic pathway involves the alkylation of 4-methylimidazole with appropriately substituted benzyl halides containing pre-formed benzamide functionality [4] [2]. This approach offers advantages in terms of regioselectivity and generally provides higher yields (55-75%) compared to the direct condensation methods. The reaction typically employs carbonate bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide or dimethylacetamide at elevated temperatures [4].

A third synthetic approach utilizes anthranilic acid derivatives as starting materials, which are coupled with imidazole-containing aldehydes through amide bond formation followed by cyclization reactions [1]. This method requires careful control of reaction conditions to avoid side reactions and typically yields 60-80% of the desired product after purification. The synthetic route often employs standard peptide coupling reagents such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) in the presence of coupling additives like HOBt (1-hydroxybenzotriazole) [5].

The synthetic challenges associated with mivazerol preparation include the potential for side reactions involving the phenolic hydroxyl group, regioselectivity issues in imidazole alkylation, and the need for careful purification to remove structurally related impurities. Advanced synthetic methodologies have been developed to address these challenges, including the use of protecting group strategies and selective functional group transformations [2].

Analytical Characterization Techniques

The comprehensive analytical characterization of mivazerol requires a multi-technique approach that encompasses both structural identification and quantitative analysis methodologies. The compound exhibits characteristic spectroscopic and chromatographic properties that enable reliable identification and quantification in pharmaceutical preparations and biological matrices.

High-performance liquid chromatography represents the primary analytical technique for mivazerol quantification and purity assessment. The compound demonstrates favorable chromatographic behavior on reversed-phase columns, particularly C18 stationary phases, with retention times typically falling in the range of 8-15 minutes depending on mobile phase composition and flow rate conditions [6] [7]. The optimal mobile phase systems generally employ acetonitrile-water or methanol-water mixtures with phosphate buffers at pH 3.0-4.0 to ensure reproducible retention and peak shape [8] [9].

Ultraviolet detection has proven particularly effective for mivazerol analysis due to the compound's chromophoric properties arising from the conjugated aromatic system and imidazole ring. The UV spectrum exhibits characteristic absorption maxima at 254 nm and 277 nm, with the latter showing higher sensitivity for quantitative determinations [10] [11]. The molar extinction coefficient values enable detection limits in the microgram per milliliter range, making the method suitable for pharmaceutical quality control applications [12].

The chromatographic method development for mivazerol has focused on achieving baseline separation from potential synthetic impurities and degradation products. Method validation studies have demonstrated linearity over concentration ranges of 5-100 μg/mL with correlation coefficients exceeding 0.999, precision values (RSD) below 2%, and accuracy within ±2% of theoretical values [6] [7]. The validated methods meet International Conference on Harmonisation guidelines for pharmaceutical analysis.

Advanced chromatographic techniques including ultra-high-performance liquid chromatography and supercritical fluid chromatography have been investigated for mivazerol analysis to improve separation efficiency and reduce analysis time. These methods offer enhanced resolution for impurity profiling and enable faster method development cycles [13] [7].

Spectroscopic Identification Parameters

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of mivazerol through detailed analysis of proton and carbon environments within the molecule. The proton NMR spectrum of mivazerol in deuterated dimethyl sulfoxide exhibits characteristic signal patterns that enable unambiguous structural assignment and purity assessment [14] [15].

The aromatic region of the 1H NMR spectrum displays signals between 6.5-8.0 ppm corresponding to the benzene ring protons, with coupling patterns characteristic of the tri-substituted aromatic system [16] [17]. The imidazole ring protons appear as distinctive signals at approximately 7.5 ppm, exhibiting the characteristic chemical shift pattern associated with N-heterocyclic aromatic systems [14] [15]. The methylene bridge connecting the benzene and imidazole rings generates a characteristic singlet at approximately 4.8 ppm, which serves as a diagnostic signal for structural confirmation [17].

The 13C NMR spectrum provides complementary structural information through analysis of carbon chemical shifts and multiplicities. The carbonyl carbon of the benzamide functionality appears in the characteristic range of 160-180 ppm, while the aromatic carbons distribute throughout the 120-160 ppm region [14] [18]. The methylene bridge carbon typically resonates at approximately 35-40 ppm, consistent with its sp3 hybridization and electronic environment [14].

Advanced NMR techniques including two-dimensional correlation spectroscopy and heteronuclear single quantum coherence spectroscopy have been employed for complete structural elucidation and assignment of complex multipicity patterns [19] [20]. These methods prove particularly valuable for characterizing synthetic intermediates and impurities during method development and process optimization studies.

The NMR spectroscopic data for mivazerol demonstrates excellent reproducibility and provides reliable structural fingerprints for identity confirmation in pharmaceutical quality control applications. Integration ratios correspond accurately to the molecular structure, enabling quantitative analysis and assessment of structural integrity [21] [15].

Chromatographic Analysis Methods

The development of robust chromatographic methods for mivazerol analysis has focused on achieving optimal separation, sensitivity, and method robustness across diverse analytical applications. Reversed-phase liquid chromatography has emerged as the predominant technique due to its compatibility with the compound's physicochemical properties and the availability of validated method development protocols [6] [8].

Column selection studies have identified C18 bonded silica phases as optimal for mivazerol separations, with particular emphasis on columns that provide enhanced peak symmetry and reproducible retention behavior [22] [9]. Column dimensions of 150 mm × 4.6 mm with particle sizes of 3-5 μm have proven most effective for routine analytical applications, providing adequate resolution while maintaining reasonable analysis times. Temperature control at 25-40°C ensures reproducible chromatographic behavior and helps minimize baseline drift [7] [23].

Mobile phase optimization has concentrated on achieving optimal selectivity while maintaining method robustness and compatibility with detection systems. Gradient elution programs using acetonitrile-water or methanol-water systems with phosphate buffers at pH 3.0-4.0 provide excellent peak shape and reproducible retention times [8] [9]. The use of volatile buffer systems enables compatibility with mass spectrometric detection while maintaining chromatographic performance [7].

Method validation protocols for mivazerol chromatographic analysis have demonstrated excellent performance characteristics across multiple validation parameters. Linearity studies typically achieve correlation coefficients exceeding 0.999 over concentration ranges spanning two orders of magnitude [9] [24]. Precision studies conducted at multiple concentration levels consistently demonstrate relative standard deviations below 2% for both intra-day and inter-day measurements [7] [8].

Robustness testing has confirmed method reliability under varied analytical conditions including changes in mobile phase composition, flow rate, column temperature, and detection wavelength [9]. The validated methods demonstrate stability-indicating capabilities and successfully separate mivazerol from potential degradation products and synthetic impurities [8] [24].

Mass Spectrometry Profiling

Mass spectrometric analysis of mivazerol provides detailed molecular weight confirmation and characteristic fragmentation patterns that enable definitive structural identification and support method development for bioanalytical applications. The compound exhibits favorable ionization characteristics under both positive and negative electrospray ionization conditions, with positive mode generally providing higher sensitivity [25] [26].

Under positive electrospray ionization conditions, mivazerol generates a characteristic protonated molecular ion at m/z 218 [M+H]+, corresponding to the molecular weight of 217.22 Da [27] [28]. The isotope pattern matches theoretical predictions and provides confirmation of molecular composition. Tandem mass spectrometry generates characteristic fragment ions that provide structural information and enable selective reaction monitoring for quantitative applications [25] [29].

The primary fragmentation pathway involves loss of the imidazole ring system, generating a base peak fragment at m/z 136 corresponding to the hydroxybenzamide moiety [26] [29]. Secondary fragmentation produces ions at m/z 119 [M+H-99] through loss of the complete imidazole-methylene unit, and m/z 92 corresponding to the substituted phenol fragment after neutral loss of the amide functionality [30].

High-resolution mass spectrometry provides accurate mass measurements that enable elemental composition determination and support structural elucidation studies [31] [29]. The measured accurate mass typically falls within 2-3 ppm of theoretical values, providing high confidence in molecular formula assignment. Fragmentation patterns obtained using collision-induced dissociation are reproducible and characteristic, enabling development of selective analytical methods [26] [29].

Mass spectrometric methods for mivazerol have been successfully coupled with liquid chromatographic separations to provide comprehensive analytical solutions for pharmaceutical and bioanalytical applications [13] [7]. The combination of chromatographic separation with mass spectrometric detection offers enhanced selectivity and enables trace-level quantification in complex matrices [32] [33].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

217.085126602 g/mol

Monoisotopic Mass

217.085126602 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W5P1SSA8KD

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

Other CAS

125472-02-8

Wikipedia

Mivazerol

Dates

Last modified: 08-15-2023
1: Oliver MF, Goldman L, Julian DG, Holme I. Effect of mivazerol on perioperative cardiac complications during non-cardiac surgery in patients with coronary heart disease: the European Mivazerol Trial (EMIT). Anesthesiology. 1999 Oct;91(4):951-61. PubMed PMID: 10519497.
2: Kimura T, Sato K, Nishikawa T, Tobe Y, Masaki Y. Effect of mivazerol, a alpha-agonist, on striatal norepinephrine concentration during transient forebrain ischemia in rats. Acta Anaesthesiol Scand. 2008 Aug;52(7):997-1002. doi: 10.1111/j.1399-6576.2008.01683.x. Epub 2008 May 20. PubMed PMID: 18494845.
3: Zhang X, Kindel GH, Wülfert E, Hanin I. Effects of immobilization stress on hippocampal monoamine release: modification by mivazerol, a new alpha 2-adrenoceptor agonist. Neuropharmacology. 1995 Dec;34(12):1661-72. PubMed PMID: 8788964.
4: Roekaerts PM, Prinzen FW, Willigers HM, De Lange S. The effects of alpha 2-adrenergic stimulation with mivazerol on myocardial blood flow and function during coronary artery stenosis in anesthetized dogs. Anesth Analg. 1996 Apr;82(4):702-11. PubMed PMID: 8615484.
5: Richer C, Gobert J, Noyer M, Wülfert E, Giudicelli JF. Peripheral alpha 2-adrenoceptor-mediated sympathoinhibitory effects of mivazerol. Fundam Clin Pharmacol. 1996;10(6):529-37. PubMed PMID: 8985723.
6: Guyaux M, Gobert J, Noyer M, Vandevelde M, Wülfert E. Mivazerol prevents the tachycardia caused by emergence from halothane anesthesia partly through activation of spinal alpha 2-adrenoceptors. Acta Anaesthesiol Scand. 1998 Feb;42(2):238-45. PubMed PMID: 9509210.
7: Zhang X, Kindel G, Wülfert E, Hanin I. Mivazerol inhibits intrathecal release of glutamate evoked by halothane withdrawal in rats. Acta Anaesthesiol Scand. 1998 Sep;42(8):1004-9. PubMed PMID: 9773147.
8: Apitzsch H, Olthoff D, Thieme V, Vetter B, Wiegel M. [The effects of perioperative continuous administration of mivazerol on early postoperative hemodynamics and plasma catecholamines after major surgery]. Anasthesiol Intensivmed Notfallmed Schmerzther. 2000 Aug;35(8):515-22. German. PubMed PMID: 10992963.
9: Zhang X, Wülfert E, Hanin I. Mivazerol, a new alpha 2-adrenergic agonist, blunts cardiovascular effects following surgical stress in pentobarbital-anesthetized rats. Acta Anaesthesiol Scand. 1997 Jun;41(6):694-700. PubMed PMID: 9241327.
10: Kim SY, Raikoff K, Wülfert E, Hanin I. Mivazerol, a selective alpha 2-adrenoceptor agonist, attenuates tachycardia by intrathecal injection of N-methyl-D-aspartate in the rat. Eur J Pharmacol. 1996 Dec 5;316(2-3):249-52. PubMed PMID: 8982694.
11: Bruandet N, Rentero N, Debeer L, Quintin L. Catecholamine activation in the vasomotor center on emergence from anesthesia: the effects of alpha2 agonists. Anesth Analg. 1998 Feb;86(2):240-5. PubMed PMID: 9459226.
12: Flamez A, Gillard M, De Backer JP, Vauquelin G, Noyer M. The novel alpha 2-adrenoceptor agonist [3H]mivazerol binds to non-adrenergic binding sites in human striatum membranes that are distinct from imidazoline receptors. Neurochem Int. 1997 Jul;31(1):125-9. PubMed PMID: 9185172.
13: El Tamer A, Prokopenko I, Wülfert E, Hanin I. Mivazerol, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations. J Neurochem. 1996 Aug;67(2):636-44. PubMed PMID: 8764590.
14: Perioperative sympatholysis. Beneficial effects of the alpha 2-adrenoceptor agonist mivazerol on hemodynamic stability and myocardial ischemia. McSPI--Europe Research Group. Anesthesiology. 1997 Feb;86(2):346-63. PubMed PMID: 9054253.
15: Bickler PE, Hansen BM. Alpha 2-adrenergic agonists reduce glutamate release and glutamate receptor-mediated calcium changes in hippocampal slices during hypoxia. Neuropharmacology. 1996 Jun;35(6):679-87. PubMed PMID: 8887976.
16: Kim SY, Raikoff K, Wülfert E, Hanin I. Bradycardia induced by mivazerol, a selective alpha 2-adrenoceptor agonist, is amplified during mild hypothermia in the pentobarbital-anesthetized rat. Cardiovasc Drugs Ther. 1997 Dec;11(6):751-5. PubMed PMID: 9512870.
17: Riemersma RA, Debeer LJ. Effect of mivazerol on myocardial lactate production, blood flow and electrocardiographic signs of ischaemia induced by coronary artery ligation in the anaesthetised dog. Arzneimittelforschung. 1997 Jan;47(1):10-3. PubMed PMID: 9037436.
18: Wright RA, Decroly P, Kharkevitch T, Oliver MF. Exercise tolerance in angina is improved by mivazerol--an alpha 2-adrenoceptor agonist. Cardiovasc Drugs Ther. 1993 Dec;7(6):929-34. PubMed PMID: 7912103.
19: Duncan D, Sankar A, Beattie WS, Wijeysundera DN. Alpha-2 adrenergic agonists for the prevention of cardiac complications among adults undergoing surgery. Cochrane Database Syst Rev. 2018 Mar 6;3:CD004126. doi: 10.1002/14651858.CD004126.pub3. Review. PubMed PMID: 29509957.
20: Wijeysundera DN, Bender JS, Beattie WS. Alpha-2 adrenergic agonists for the prevention of cardiac complications among patients undergoing surgery. Cochrane Database Syst Rev. 2009 Oct 7;(4):CD004126. doi: 10.1002/14651858.CD004126.pub2. Review. Update in: Cochrane Database Syst Rev. 2018 Mar 06;3:CD004126. PubMed PMID: 19821319.

Explore Compound Types